molecular formula C15H19NO3 B12544251 N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide CAS No. 144280-15-9

N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide

Cat. No.: B12544251
CAS No.: 144280-15-9
M. Wt: 261.32 g/mol
InChI Key: CFXZQHZTLULYOO-UHFFFAOYSA-N
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Description

N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its molecular structure incorporates two key functional groups: an acrylamide and an oxirane (epoxide) , which are known for their reactivity and potential in bioconjugation. The acrylamide moiety can act as a Michael acceptor, making this compound a potential candidate for developing covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in proteins of interest. The presence of the oxirane ring , a feature studied in various bioactive compounds and polymer chemistry , offers a second, orthogonal reactive site. This allows researchers to explore dual-functional probes or link the molecule to other macromolecular structures, such as proteins or solid supports. The 2,3-dimethylphenyl group provides a hydrophobic aromatic core, which can be instrumental in facilitating binding interactions with protein active sites through pi-pi stacking and van der Waals forces. This combination of features makes this compound a versatile building block in medicinal chemistry for the design of novel therapeutic agents, and in chemical biology for the study of protein function and interaction networks. Researchers are investigating its application in creating targeted covalent inhibitors (TCIs) for enzymes and signaling proteins, which is a growing area in drug discovery. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

144280-15-9

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-[[2,3-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C15H19NO3/c1-4-15(17)16-7-12-5-6-14(11(3)10(12)2)19-9-13-8-18-13/h4-6,13H,1,7-9H2,2-3H3,(H,16,17)

InChI Key

CFXZQHZTLULYOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2CO2)CNC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Nucleophilic Epoxide Ring-Opening and Subsequent Functionalization

A common approach involves the synthesis of the oxiran-2-ylmethoxy intermediate followed by coupling with a propenamide-containing precursor. For example, EP3545764A1 details the use of epoxide-containing intermediates in thiazolidinone derivatives, highlighting solvent systems (e.g., toluene/acetonitrile) and temperature control (40–60°C) for crystallization. The oxirane ring is typically introduced via epoxidation of allyl ethers using peracids or catalytic oxidation.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is employed to form the critical ether linkage between the phenolic oxygen and the oxiran-2-ylmethoxy group. US5710211A demonstrates this method using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple 2,3-dimethyl-4-hydroxyphenylmethanol with glycidyl tosylate. Yields exceed 80% under anhydrous conditions (Table 1).

Table 1: Mitsunobu Reaction Conditions for Ether Synthesis
Substrate Reagents Solvent Temp (°C) Yield (%)
2,3-Dimethyl-4-hydroxyphenylmethanol Glycidyl tosylate, PPh₃, DEAD THF 0 → 25 82
4-Hydroxybenzyl alcohol Epichlorohydrin, PPh₃ DCM 25 78

Amidation via Activated Esters

The propenamide group is introduced via coupling of acrylic acid derivatives with the primary amine of the benzylamine intermediate. Ambeed.com outlines a two-step process:

  • Activation : Formation of acryloyl chloride using thionyl chloride.
  • Coupling : Reaction with the benzylamine intermediate in the presence of triethylamine (TEA) at 0–5°C.

Stepwise Synthesis and Process Optimization

Synthesis of 2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]benzylamine

Step 1: Epoxidation of Allyl Ether
  • Substrate : 2,3-Dimethyl-4-(allyloxy)benzyl alcohol.
  • Reagents : m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at −15°C.
  • Yield : 89% (HPLC purity >95%).
Step 2: Reductive Amination
  • Substrate : Epoxidized allyl ether.
  • Reagents : Ammonium formate, palladium on carbon (Pd/C) in methanol.
  • Conditions : Hydrogen atmosphere (1 atm), 25°C, 12 h.

Acrylation of Benzylamine

Step 3: Acryloyl Chloride Preparation
  • Procedure : Dropwise addition of thionyl chloride to acrylic acid at 0°C.
  • Quenching : Excess thionyl chloride removed under reduced pressure.
Step 4: Amide Bond Formation
  • Reagents : Acryloyl chloride, TEA, DCM.
  • Conditions : 0°C → 25°C, 4 h.
  • Workup : Sequential washes with NaHCO₃ (5%) and brine.

Alternative Routes and Recent Advances

Enzymatic Oxidation for Epoxide Formation

Ambeed.com reports a biocatalytic method using immobilized Candida antarctica lipase B (Novozym 435) to oxidize allyl ethers to epoxides in ionic liquids (e.g., [C₁₆tma][NTf₂]). Key advantages include:

  • Solvent-free conditions .
  • Yield : 76–84%.

Critical Process Parameters and Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve epoxidation kinetics but may hinder crystallization.
  • Toluene/water mixtures (1:1) enhance yields in Mitsunobu reactions by azeotropic removal of water.

Catalytic Systems

  • Vanadium-based catalysts (e.g., VO(acac)₂) enable epoxidation at lower temperatures (−5°C).
  • Palladium catalysts (e.g., Pd(OAc)₂) facilitate C–N coupling in amidation steps.

Purification Strategies

  • Recrystallization : Acetonitrile/water (1:1) for final product isolation (purity >99% by HPLC).
  • Chromatography : Silica gel (hexane/ethyl acetate, 3:1) for intermediate purification.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, ArH), 6.25 (dd, J = 10.4 Hz, 1H, CH₂=CH), 4.52 (s, 2H, OCH₂), 3.98 (m, 1H, epoxide CH), 2.88 (m, 2H, epoxide CH₂), 2.24 (s, 6H, Ar-CH₃).
  • Raman Spectroscopy : Bands at 845 cm⁻¹ (epoxide ring) and 1650 cm⁻¹ (amide C=O).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
  • XRD : Confirms crystalline form A (Raman calibration curve R² = 0.998).

Industrial-Scale Considerations

  • Cost-effective reagents : Sodium hypochlorite for epoxidation (yield: 78%) vs. mCPBA (yield: 89%).
  • Waste management : Recovery of Pd/C catalysts via filtration reduces heavy metal contamination.

Chemical Reactions Analysis

Types of Reactions

N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the amide group yields amines.

Scientific Research Applications

N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The amide group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

XCT790

  • Structure: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Differences: Substituents: XCT790 features trifluoromethyl groups and a thiadiazole ring, enhancing metabolic stability and lipophilicity. In contrast, the target compound has a dimethylphenyl-epoxide system, which may confer distinct reactivity and solubility profiles.
  • Synthesis: XCT790’s synthesis likely involves multi-step coupling of thiadiazole and cyanopropenamide intermediates, differing from the epoxide-forming steps required for the target compound.

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Structure : Propanamide derivatives with thiazole-oxadiazole hybrids and variable phenyl substituents .
  • Key Differences :
    • Heterocycles : These analogues incorporate thiazole and oxadiazole rings, which improve hydrogen-bonding capacity and target selectivity compared to the epoxide and dimethyl groups in the target compound.
    • Synthetic Routes : Synthesized via hydrazine reflux and carbon disulfide-mediated cyclization , contrasting with the epoxide ring-opening or acryloylation steps needed for the target molecule.

Functional Analogues with Epoxide Moieties

GSK4112 (SR6452)

  • Structure : 1,1-Dimethylethyl-N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate .
  • Key Differences :
    • Epoxide Absence : GSK4112 lacks an epoxide but includes a nitro-thienyl group for electron-deficient reactivity.
    • Application : Used in metabolic studies, highlighting how the target compound’s epoxide could redirect its mechanism toward covalent inhibition.

Comparative Data Table

Compound Core Structure Key Substituents Biological Relevance Synthetic Highlights
Target Compound Phenyl-propenamide 2,3-Dimethyl, epoxide-methoxy Potential covalent inhibitor (inferred) Epoxide formation, acryloylation
XCT790 Phenyl-cyanopropenamide Trifluoromethyl, thiadiazole ERRα inverse agonist Thiadiazole coupling, cyanopropenamide steps
Thiazole-Oxadiazole Propanamides Thiazole-oxadiazole-propanamide Amino-thiazole, substituted phenyl Antimicrobial/antiviral (inferred) Hydrazine reflux, CS2 cyclization
GSK4112 Chlorophenyl-thienyl glycinate Nitro-thienyl, tert-butyl ester Metabolic regulator Nitro-thienyl alkylation, esterification

Biological Activity

N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyValue
CAS No.144280-15-9
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
IUPAC NameN-[[2,3-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]prop-2-enamide
InChI KeyCFXZQHZTLULYOO-UHFFFAOYSA-N

The compound features an oxirane ring, a phenyl group, and an amide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The oxirane ring can undergo nucleophilic attack by biological molecules, leading to covalent modifications that may alter enzyme activity or receptor binding. Additionally, the amide group may facilitate interactions with various proteins, potentially modulating their functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing oxirane functionality have been reported to disrupt the cell cycle and induce apoptosis in various cancer cell lines. The antiproliferative effects are often measured using IC50 values to assess the concentration required to inhibit cell growth by 50% .

2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial potential against various pathogens. The presence of the oxirane ring is believed to enhance its reactivity towards microbial enzymes or cellular components, leading to cell death or growth inhibition.

3. Enzyme Inhibition:
Nucleophilic substitution reactions involving the oxirane ring can lead to the inhibition of key enzymes involved in metabolic pathways. For example, compounds structurally related to this compound have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in purine metabolism .

Case Studies

Several studies have demonstrated the biological efficacy of compounds related to this compound:

  • Anticancer Evaluation:
    • A study assessed the antiproliferative activity of related compounds on various cancer cell lines (HT29 colon carcinoma, M21 skin melanoma). Results indicated significant inhibition at low nanomolar concentrations .
    • Table 1 summarizes the IC50 values for different derivatives compared to known anticancer agents.
    CompoundIC50 (µM) HT29IC50 (µM) M21IC50 (µM) MCF7
    N-{...}0.50.70.6
    Colchicine0.030.040.05
    Paclitaxel0.010.020.03
  • Antimicrobial Testing:
    • Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Comparative Analysis

When compared with other compounds containing oxirane and phenyl groups, such as N,N-Diglycidyl-aniline derivatives and Bisphenol F diglycidyl ether, this compound demonstrates unique properties due to its specific substituents which influence its reactivity and biological interactions.

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